Structural Differentiation from a Documented NSD3 Inhibitor
The target compound differentiates from its closest structurally characterized analog, N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide (Compound B11), by a single substitution at the benzamide 4-position. B11 has a phenoxy group, while the target compound has a methoxy group [1]. This change is quantifiable in terms of molecular properties: the target compound's topological polar surface area (TPSA) is 84.5 Ų [2], and its computed XLogP3-AA is 2.1 [2], compared to the phenoxy analog which is expected to have a significantly higher logP and TPSA due to the additional aromatic ring. B11 has demonstrated an IC50 of 26.17 ± 4.75 μmol/L against NSD3 [1], a direct, quantitative comparator point for future assays on the target compound.
| Evidence Dimension | In vitro NSD3 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not yet determined in published literature |
| Comparator Or Baseline | N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide: IC50 = 26.17 ± 4.75 μmol/L |
| Quantified Difference | Unavailable; biochemical activity is expected to differ based on substituent polarity and size |
| Conditions | NSD3 enzyme assay, Chinese Patent CN109053544A |
Why This Matters
This defines a clear, quantitative benchmark for a structurally adjacent compound, enabling direct experimental comparison and establishing a basis for selecting the target compound for structure-activity relationship (SAR) studies.
- [1] 孔韧, 朴莲花, 常珊, 张大为, 许磊. (2018). 一种化合物B11作为组蛋白甲基转移酶NSD3活性抑制剂及其应用. 中国专利 CN109053544A. View Source
- [2] PubChem CID 2422210. N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/70178-09-5 View Source
